molecular formula C9H11BO3 B14027250 5-Formyl-2,4-dimethylphenylboronic acid

5-Formyl-2,4-dimethylphenylboronic acid

Cat. No.: B14027250
M. Wt: 177.99 g/mol
InChI Key: XSBFRPNNMUFXKF-UHFFFAOYSA-N
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Description

5-Formyl-2,4-dimethylphenylboronic acid: is an organic compound with the molecular formula C9H11BO3. It is a derivative of phenylboronic acid, characterized by the presence of a formyl group at the 5-position and two methyl groups at the 2- and 4-positions on the phenyl ring. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2,4-dimethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-formyl-2,4-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-2,4-dimethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Formyl-2,4-dimethylphenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound can be used to develop enzyme inhibitors and study enzyme mechanisms .

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

(5-formyl-2,4-dimethylphenyl)boronic acid

InChI

InChI=1S/C9H11BO3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5,12-13H,1-2H3

InChI Key

XSBFRPNNMUFXKF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C)C=O)(O)O

Origin of Product

United States

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